![molecular formula C22H15ClO4S B2502795 (3-{[(4-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone CAS No. 339275-76-2](/img/structure/B2502795.png)

(3-{[(4-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

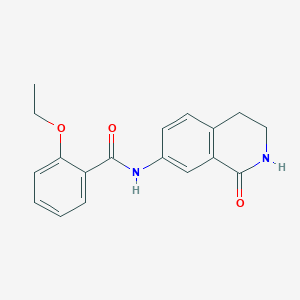

The compound (3-{[(4-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone is a derivative of benzofuran-2-yl(phenyl)methanone, which has been studied for its potential as a probe for β-amyloid plaques in Alzheimer's disease (AD) research. The core structure of benzofuran is known for its biological activity, and the phenyl methanone moiety is a common feature in various therapeutic agents.

Synthesis Analysis

The synthesis of benzofuran-2-yl(phenyl)methanone derivatives, including the compound , typically involves a Rap-Stoermer condensation reaction. This reaction is a key step in producing the benzofuran scaffold, which is then further modified to introduce various functional groups that may affect the compound's affinity for biological targets such as β-amyloid plaques .

Molecular Structure Analysis

The molecular structure of benzofuran-2-yl(phenyl)methanone derivatives is characterized by the presence of a benzofuran ring system attached to a phenyl methanone group. The introduction of a (4-chlorophenyl)sulfonyl group would likely influence the electronic distribution and steric hindrance within the molecule, potentially affecting its binding properties and overall biological activity.

Chemical Reactions Analysis

The chemical reactivity of benzofuran-2-yl(phenyl)methanone derivatives can be influenced by the substituents attached to the benzofuran and phenyl rings. For instance, the presence of a N,N-dimethylamino group has been shown to confer high affinity for Aβ(1-42) aggregates, indicating that modifications at certain positions can significantly alter the compound's interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives, such as solubility, stability, and brain uptake, are crucial for their potential use as probes in AD research. For example, a radioiodinated benzofuran-2-yl(phenyl)methanone derivative displayed good brain uptake and selective labeling of β-amyloid plaques in AD model mice, suggesting favorable properties for in vivo imaging applications .

Relevant Case Studies

In the context of AD research, benzofuran-2-yl(phenyl)methanone derivatives have been evaluated in autoradiography studies with brain sections of AD model mice. These studies have demonstrated the ability of these compounds to selectively label β-amyloid plaques, which are a hallmark of AD pathology. The compound with a radioiodinated probe showed promising results in terms of brain uptake and specificity for β-amyloid plaques .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- A series of N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups were synthesized, including compounds with a structure similar to the one . The crystal structure of one such compound was reported, emphasizing its potential for diverse biological activities (Wang et al., 2015).

- Another study focused on the synthesis of related benzofuran derivatives, highlighting the process of functionalizing 2-acyl-benzofuran derivatives through Michael-type nucleophilic addition (Pouzet et al., 1998).

Biological Activities

- Novel benzofuran derivatives, including those structurally similar to the compound , were synthesized and screened for antimicrobial activity, providing insights into their potential as antimicrobial agents (Kenchappa et al., 2016).

Application in Material Science

- The compound was also explored in the context of material science, where a similar compound was used in the preparation of poly(arylene ether sulfone)s bearing pendant groups. This research offers insights into the potential use of such compounds in developing materials with specific properties like hydroxide conductivity and stability (Shi et al., 2017).

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, potentially leading to changes in cellular function .

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.

Pharmacokinetics

The molecular weight of the compound is 41087, which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Compounds with similar structures have been found to possess various biological activities, suggesting that this compound may have a range of effects at the molecular and cellular level .

Safety and Hazards

Zukünftige Richtungen

There is an urgent need to develop new therapeutic agents as resistance to antibiotics is a major global problem . Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is a need to collect the latest information in this promising area to pave the way for future research .

Eigenschaften

IUPAC Name |

[3-[(4-chlorophenyl)sulfonylmethyl]-1-benzofuran-2-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClO4S/c23-16-10-12-17(13-11-16)28(25,26)14-19-18-8-4-5-9-20(18)27-22(19)21(24)15-6-2-1-3-7-15/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTGBSXYQOWAQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CS(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Oxaspiro[4.6]undecan-2-ylmethanesulfonamide](/img/structure/B2502717.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2502720.png)

![(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2502721.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2502724.png)

![Pyrazin-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2502727.png)

![2,5-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2502729.png)

![methyl({[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl})amine dihydrochloride](/img/structure/B2502732.png)

![8-(4-Butoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2502733.png)

![4-(6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-2-yl)butanoic acid](/img/structure/B2502734.png)

![N-benzyl-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2502735.png)